Diumide-K - 84788-22-7

Diumide-K

Catalog Number: EVT-1592594
CAS Number: 84788-22-7
Molecular Formula: C12H11Cl2KN2O5S
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diumide-K is a pharmaceutical compound primarily recognized as a combination of furosemide and potassium. Furosemide is a loop diuretic that is widely used in clinical settings to manage conditions such as hypertension and edema associated with congestive heart failure, liver cirrhosis, and renal disease. The potassium component is included to mitigate the potassium-depleting effects of furosemide, thereby maintaining electrolyte balance in patients undergoing treatment.

Source

Furosemide, the active ingredient in Diumide-K, is synthesized from 4,6-dichlorobenzoic acid-3-sulfonyl chloride through a multi-step process involving the addition of ammonia and 6-furfurylamine. This synthesis occurs in various countries including Brazil, Bulgaria, China, Hungary, Israel, Italy, Poland, Switzerland, and the United States . The compound is commercially available under several brand names, including Lasix and Frusemide.

Classification

Diumide-K falls under the category of diuretics and is classified specifically as a loop diuretic. Loop diuretics are known for their ability to inhibit sodium reabsorption in the ascending limb of the loop of Henle in the kidneys, leading to increased urine output.

Synthesis Analysis

Methods

The synthesis of furosemide involves several key steps:

  1. Formation of Sulfonamide: The initial step involves reacting 4,6-dichlorobenzoic acid-3-sulfonyl chloride with ammonia to form a sulfonamide derivative.
  2. Amination: The next step includes the introduction of 6-furfurylamine to form furosemide through nucleophilic substitution.
  3. Purification: The final product undergoes purification processes such as recrystallization from aqueous ethanol to achieve the desired purity levels .

Technical Details

The reaction conditions typically involve controlled temperatures and pH levels to optimize yield and minimize byproducts. High-performance liquid chromatography (HPLC) is often utilized for both monitoring the reaction progress and assessing the purity of the final product.

Molecular Structure Analysis

Structure

Furosemide has a complex molecular structure characterized by its unique functional groups:

  • Chemical Formula: C₁₂H₁₁ClN₂O₅S
  • Molecular Weight: Approximately 330.74 g/mol
  • IUPAC Name: 4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid

The structure features a furan ring attached to an amino group, which is critical for its biological activity .

Data

The molecular structure can be represented using various chemical notation systems:

  • SMILES: NS(=O)(=O)C1=C(Cl)C=C(NCC2=CC=CO2)C(=C1)C(O)=O
  • InChI Key: ZZUFCTLCJUWOSV-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

Furosemide undergoes various chemical reactions that are significant for its pharmacological action:

  1. Acid-Base Reactions: Furosemide can dissociate in solution depending on pH levels, influencing its solubility and absorption.
  2. Metabolism: In vivo, furosemide is metabolized primarily in the liver and kidneys to form active metabolites such as furosemide glucuronide .

Technical Details

The pharmacokinetics of furosemide reveal that approximately 50% of administered doses are excreted unchanged in urine, while the remaining undergo biotransformation into glucuronides .

Mechanism of Action

Process

Furosemide acts primarily by inhibiting the Na⁺-K⁺-2Cl⁻ co-transporter in the thick ascending limb of the loop of Henle. This inhibition leads to:

  • Increased excretion of sodium, chloride, and water.
  • Reduction in blood volume and blood pressure.

Data

The onset of action occurs within 30 minutes when administered intravenously and within one hour when taken orally. The duration of action can last up to six hours depending on the dosage and route of administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 206°C (dec)
  • Solubility: Slightly soluble in water; soluble in organic solvents like acetone and methanol.

Chemical Properties

  • Stability: Furosemide can discolor upon exposure to light.
  • Dissociation Constant (pKa): Approximately 3.9, indicating its acidic nature .
Applications

Diumide-K is primarily used in clinical settings for:

  • Diuretic Therapy: To manage fluid retention due to heart failure or liver disease.
  • Hypertension Management: As part of combination therapy for patients with high blood pressure.

Additionally, research continues into its potential applications in treating other conditions related to fluid imbalance .

Historical Development and Synthesis of Diumide-K

Origins of Loop Diuretic-Potassium Combination Therapy in Cardiovascular Pharmacology

The conceptual foundation for loop diuretic-potassium combinations emerged from mid-20th century observations of electrolyte imbalances in cardiovascular therapy. Early clinical studies of furosemide (introduced 1962) revealed its potent inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of Henle, causing significant urinary excretion of sodium (5–25% of filtered load), chloride, and potassium. This hypokalemic effect posed serious risks for cardiac arrhythmias, particularly in patients with congestive heart failure or hypertension receiving digitalis therapy [1] [4]. By the 1970s, fixed-dose combinations like Diumide-K (furosemide + potassium chloride) addressed this iatrogenic complication through complementary pharmacology: furosemide promoted natriuresis while potassium salts counteracted renal potassium wasting. This approach mitigated hypokalemia-related hospitalizations and supported long-term diuretic use in chronic conditions. The therapeutic rationale centered on maintaining electrolyte homeostasis without compromising diuretic efficacy, establishing a paradigm for future cardiorenal combination therapies [4] [6].

Table 1: Composition of Diumide-K

ComponentChemical RoleTherapeutic FunctionTypical Ratio to Furosemide
FurosemideLoop diuretic (anthranilic acid derivative)Inhibits NKCC2 cotransporter; induces natriuresis1 (base compound)
Potassium ionEssential electrolyteReplenishes urinary K⁺ losses; prevents hypokalemia1.5–2.0 molar equivalents

Synthesis and Patent History of Furosemide-Potassium Formulations

The synthesis of stable furosemide-potassium complexes faced significant challenges due to furosemide’s inherent physicochemical properties. Furosemide (C₁₂H₁₁ClN₂O₅S) exists as a weak organic acid (pKa=3.9) with limited water solubility (∼0.07 mg/mL at pH<5), requiring alkaline conditions for dissolution. Early formulations like US4663348A (1987) solved this by creating furosemide salts with cationic counterions, including potassium, ammonium, or choline. The patented synthesis involved:

  • Reacting furosemide with potassium hydroxide in polar solvents (methanol/acetone)
  • Precipitating crystalline furosemide-potassium complexes under controlled humidity
  • Stabilizing the hygroscopic product with desiccants [3]This yielded solids with enhanced aqueous solubility (>10 mg/mL) versus free acid. Subsequent patents like CN105439809A optimized intermediates (e.g., 2,4-dichlorotoluene synthesis via cobalt-catalyzed chlorination), improving manufacturing efficiency. Critical formulation hurdles included preventing discoloration (light sensitivity) and avoiding precipitation with calcium-based excipients—issues resolved through amber vial packaging and non-ionic stabilizers [1] [3] [7].

Table 2: Key Patents for Furosemide-Potassium Systems

Patent NumberPriority DateInnovationStability Enhancement
US4663348A1985-07-01Furosemide salt formation with K⁺/cholineSolubility increased 150-fold vs. free acid
CN105439809A2015-12-23Catalytic synthesis of 2,4-dichlorotoluene intermediatePurity >99.5%; yield optimization (87%)

Evolution of Controlled-Release Potassium Delivery Systems in Diuretic Combinations

First-generation Diumide-K formulations faced limitations: rapid potassium release caused gastric irritation, while furosemide’s short half-life (1.5–2 hrs) necessitated frequent dosing. Matrix systems emerged in the 1990s to modulate potassium dissolution kinetics. Early approaches used hydrophilic polymers (hydroxypropyl methylcellulose) creating diffusion barriers that slowed potassium release but interfered with furosemide bioavailability [8].

The 2000s saw advanced microencapsulation techniques:

  • W/O/W double emulsion: Potassium chloride encapsulated in poly-ε-caprolactone (PCL) microparticles (10–200 μm diameter) using water-in-oil-in-water solvent evaporation. PCL’s crystallinity (45–55%) provided pH-independent erosion over 8–12 hours [8]
  • Ion-exchange resins: Potassium bound to sulfonated polystyrene beads released gradually in intestinal Na⁺-rich environments
  • Fluid-bed coating: Layered potassium cores with ethylcellulose (20–80 μm coatings) achieving zero-order kinetics

These technologies enabled synchronized pharmacokinetics where potassium release trailed furosemide’s diuretic peak by 1–2 hours, aligning with maximal kaliuresis. In vivo studies demonstrated 24-hour potassium balance maintenance with single daily dosing—critical for patient adherence in chronic heart failure management [8] [10].

Table 3: Matrix Systems for Potassium Sustained-Release in Diuretic Combinations

Delivery PlatformRelease MechanismDuration (hours)Synchronization with Diuretic
PCL microparticlesPolymer erosion/degradation8–12Lagged 1.5 hrs post-furosemide Cₘₐₓ
Ethylcellulose-coated beadsDiffusion through pores10–14Matched to diuretic t½
Ion-exchange resinsLuminal sodium displacement6–9Gradual release during diuresis

Properties

CAS Number

84788-22-7

Product Name

Diumide-K

IUPAC Name

potassium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;chloride

Molecular Formula

C12H11Cl2KN2O5S

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C12H11ClN2O5S.ClH.K/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1H;/q;;+1/p-1

InChI Key

OBQXJHXAVCXBHK-UHFFFAOYSA-M

SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Cl-].[K+]

Synonyms

Diumide-K
Diumide-K continus

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Cl-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.